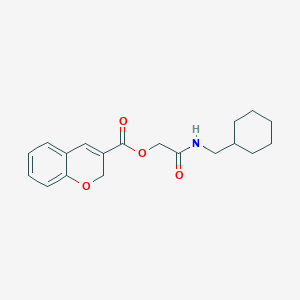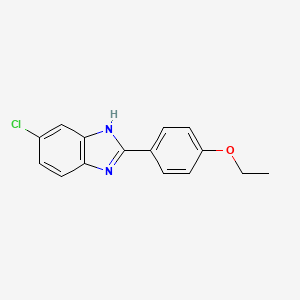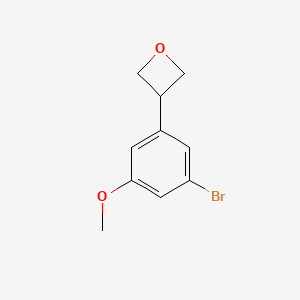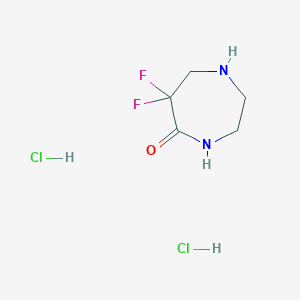
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride is a chemical compound with the molecular formula C5H8F2N2O It is a derivative of diazepan, characterized by the presence of two fluorine atoms at the 6th position and a ketone group at the 5th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-1,4-diazepan-5-one dihydrochloride typically involves the fluorination of a diazepan precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of difluoro-diazepan oxides.
Reduction: Formation of 6,6-difluoro-1,4-diazepan-5-ol.
Substitution: Formation of various substituted diazepan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 6,6-Difluoro-1,4-diazepan-5-one dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
6-Fluoro-1,4-diazepan-5-one: A similar compound with only one fluorine atom.
1,4-Diazepan-5-one: The non-fluorinated parent compound.
Uniqueness
6,6-Difluoro-1,4-diazepan-5-one dihydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Propiedades
Fórmula molecular |
C5H10Cl2F2N2O |
|---|---|
Peso molecular |
223.05 g/mol |
Nombre IUPAC |
6,6-difluoro-1,4-diazepan-5-one;dihydrochloride |
InChI |
InChI=1S/C5H8F2N2O.2ClH/c6-5(7)3-8-1-2-9-4(5)10;;/h8H,1-3H2,(H,9,10);2*1H |
Clave InChI |
ZWDCYBUAIISWCF-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(CN1)(F)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B15216853.png)
![Azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15216857.png)

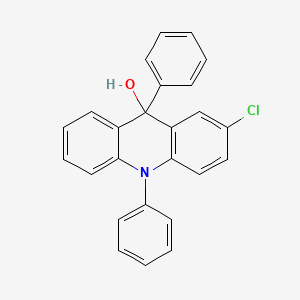
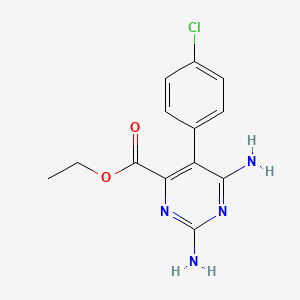
![{3-[(Acridin-9-yl)amino]-5-(hydroxymethyl)phenyl}carbamic acid](/img/structure/B15216890.png)
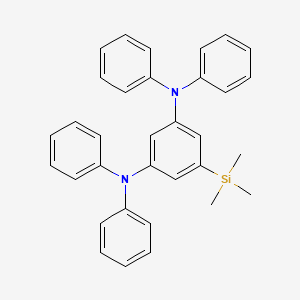
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
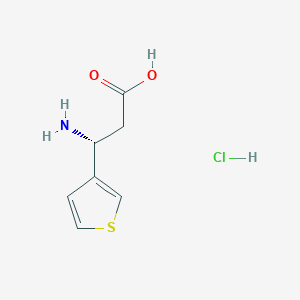
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
